![molecular formula C10H8Br2N2O B13940860 [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of two bromine atoms and a hydroxymethyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-3-(4-bromophenyl)-1H-pyrazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or sodium nitrite (NaNO₂).
Major Products Formed
Oxidation: 4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-3-(4-bromophenyl)-1H-pyrazole.
Substitution: 4-Amino-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The presence of bromine atoms and the hydroxymethyl group may play a crucial role in its biological activity by facilitating interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar in structure but contains a morpholino group instead of a pyrazole ring.
(4-Bromophenyl)phenylmethanone: Contains a phenyl group instead of a pyrazole ring.
Uniqueness
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H8Br2N2O |
|---|---|
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-7-3-1-6(2-4-7)10-9(12)8(5-15)13-14-10/h1-4,15H,5H2,(H,13,14) |
Clave InChI |
SZWUPFGXQPGWBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=C2Br)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


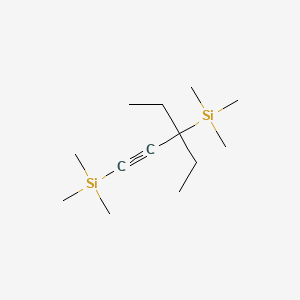
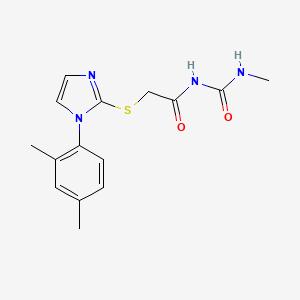
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
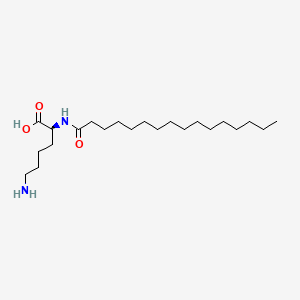
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
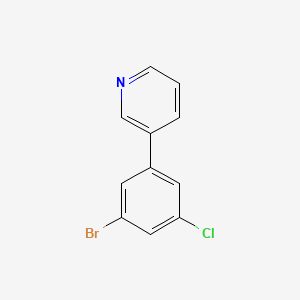

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
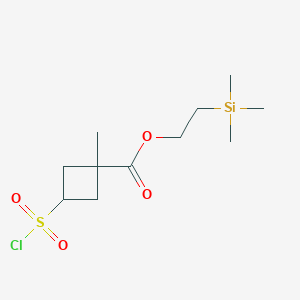
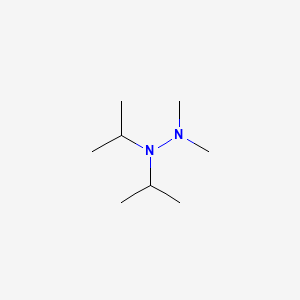
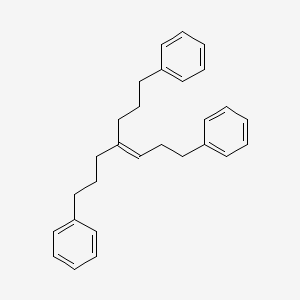
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
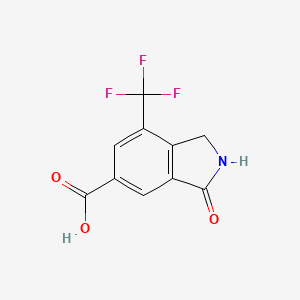
![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)
